molecular formula C11H13FN2S B1438934 N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1153979-64-6

N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B1438934
M. Wt: 224.3 g/mol
InChI Key: GNUFHOHWHVVFII-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine (FDTA) is an organic compound with a molecular formula of C9H9FN2S. It is a member of the thiazole class of compounds and has a wide range of applications in scientific research. FDTA is used as a reagent in a variety of organic syntheses and has been studied for its potential use in the treatment of a variety of diseases.

Scientific Research Applications

Synthesis and Structural Analysis

A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally related to N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine, explored the quantum theory of atoms-in-molecules (QTAIM) approach to characterize intra- and intermolecular interactions. This research provides insights into how modifications in the molecular structure, such as halogen substitution, influence molecular interactions and crystal packing, which are crucial for designing materials with specific properties (El-Emam et al., 2020).

Antimicrobial Activities

Compounds structurally similar to N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine have been synthesized and tested for their antibacterial activities. For instance, Uwabagira et al. (2018) synthesized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and evaluated its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, showcasing the potential of thiazole derivatives in developing new antibacterial agents (Uwabagira et al., 2018).

Antifungal and Antimicrobial Synthesis

The synthesis of thiazoles and their fused derivatives for antimicrobial activities was investigated by Wardkhan et al. (2008), highlighting the role of thiazole derivatives in combating various bacterial and fungal strains. This study underscores the broader application of thiazole compounds in developing antimicrobial agents (Wardkhan et al., 2008).

Microwave-assisted Synthesis for Biological Activities

Research by Başoğlu et al. (2013) into the microwave-assisted synthesis of molecules containing thiazole moieties, including 1,3-thiazole nucleus, has led to the development of compounds with notable antimicrobial, antiurease, and antilipase activities. This demonstrates the significance of thiazole derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications (Başoğlu et al., 2013).

Labeling and Tracer Studies

Yang et al. (2018) synthesized carbon-14 labelled versions of dufulin, a molecule containing a fluorophenyl moiety similar to the compound of interest, for use as radiotracers. This highlights the application of such compounds in studying the metabolism, residue, and environmental behavior of chemicals through radioisotope tracing techniques, providing valuable insights into their environmental impact and biological fate (Yang et al., 2018).

properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2S/c12-10-3-1-2-9(8-10)4-5-13-11-14-6-7-15-11/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUFHOHWHVVFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
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N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

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